(3R)-oxolan-3-yl carbonochloridate
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Overview
Description
(3R)-oxolan-3-yl carbonochloridate is a chemical compound characterized by its oxolane ring structure with a carbonochloridate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-oxolan-3-yl carbonochloridate typically involves the reaction of (3R)-oxolan-3-ol with phosgene or a phosgene equivalent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
(3R)-oxolan-3-ol+Phosgene→(3R)-oxolan-3-yl carbonochloridate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of phosgene gas requires stringent safety measures due to its toxicity. Alternative methods may involve the use of safer phosgene substitutes such as triphosgene.
Chemical Reactions Analysis
Types of Reactions
(3R)-oxolan-3-yl carbonochloridate undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonochloridate group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Hydrolysis: In the presence of water, this compound hydrolyzes to form (3R)-oxolan-3-ol and hydrochloric acid.
Reduction: Reduction reactions can convert the carbonochloridate group to a hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include alcohols, amines, and thiols. Reactions are typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran.
Hydrolysis: This reaction occurs readily in aqueous conditions or in the presence of a base such as sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products
Nucleophilic Substitution: Produces esters, amides, or thioesters depending on the nucleophile.
Hydrolysis: Produces (3R)-oxolan-3-ol and hydrochloric acid.
Reduction: Produces (3R)-oxolan-3-ol.
Scientific Research Applications
(3R)-oxolan-3-yl carbonochloridate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: Utilized in the preparation of functionalized polymers and copolymers.
Material Science: Employed in the modification of surfaces and the preparation of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (3R)-oxolan-3-yl carbonochloridate primarily involves its reactivity as an electrophile. The carbonochloridate group is highly susceptible to nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
(3R)-oxolan-3-yl acetate: Similar structure but with an acetate group instead of a carbonochloridate group.
(3R)-oxolan-3-yl methyl carbonate: Contains a methyl carbonate group instead of a carbonochloridate group.
(3R)-oxolan-3-yl chloroformate: Similar structure but with a chloroformate group.
Uniqueness
(3R)-oxolan-3-yl carbonochloridate is unique due to its high reactivity and versatility in forming a wide range of derivatives. Its carbonochloridate group provides a reactive site for nucleophilic substitution, making it valuable in organic synthesis and industrial applications.
Properties
CAS No. |
193415-63-3 |
---|---|
Molecular Formula |
C5H7ClO3 |
Molecular Weight |
150.6 |
Purity |
95 |
Origin of Product |
United States |
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